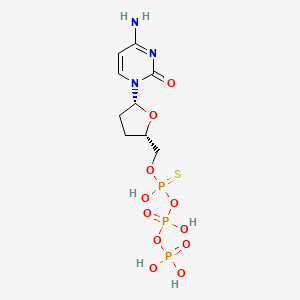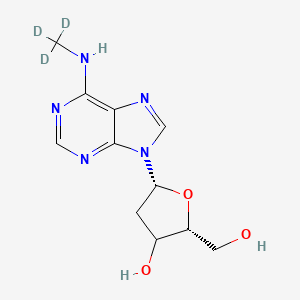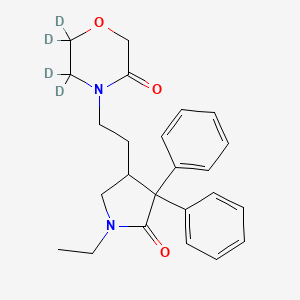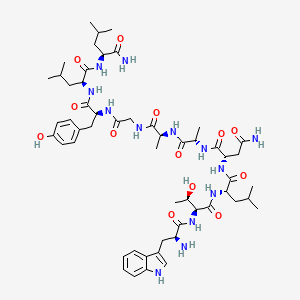![molecular formula C19H15N3Na2O8S2 B12370332 2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)
2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties, which include a naphthalene core substituted with sulfonic acid groups, an acetylamino group, a hydroxy group, and an azo linkage to a 2-methylphenyl group. The disodium salt form enhances its solubility in water, making it useful in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt involves several steps:
Nitration and Reduction: The naphthalene core is first nitrated to introduce nitro groups, which are then reduced to amino groups.
Sulfonation: The amino-naphthalene is sulfonated to introduce sulfonic acid groups at the 2 and 7 positions.
Acetylation: The amino group at the 5 position is acetylated to form the acetylamino derivative.
Azo Coupling: The acetylamino derivative undergoes azo coupling with 2-methylphenyl diazonium salt to form the azo linkage.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where each step is carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinone derivatives.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Azo Linkage: The azo linkage can undergo reduction to release amines, which can interact with biological targets.
Sulfonic Acid Groups: These groups enhance solubility and can participate in ionic interactions with various molecules.
Hydroxy and Acetylamino Groups: These functional groups can form hydrogen bonds and other interactions with molecular targets, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthalenedisulfonic acid disodium salt: Similar structure but different substitution pattern.
2,7-Naphthalenedisulfonic acid, 5-amino-3-[(2-methylphenyl)azo]-4-hydroxy-, disodium salt: Lacks the acetylamino group.
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(2-methylphenyl)azo]-, disodium salt: Different substitution pattern on the naphthalene core.
Uniqueness
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C19H15N3Na2O8S2 |
|---|---|
Peso molecular |
523.5 g/mol |
Nombre IUPAC |
disodium;5-acetamido-4-hydroxy-3-[(2-methylphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C19H17N3O8S2.2Na/c1-10-5-3-4-6-14(10)21-22-18-16(32(28,29)30)8-12-7-13(31(25,26)27)9-15(20-11(2)23)17(12)19(18)24;;/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Clave InChI |
LGWXIBBJZQOXSO-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12370267.png)






![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)




